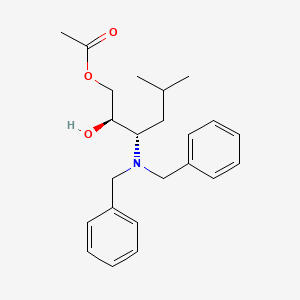
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide acétique (2R,3S)-3-dibenzylamino-2-hydroxy-5-méthylhexyle ester est un composé organique complexe avec une structure unique qui comprend à la fois des groupes fonctionnels ester et amine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide acétique (2R,3S)-3-dibenzylamino-2-hydroxy-5-méthylhexyle ester implique généralement l’estérification de l’acide acétique avec le (2R,3S)-3-dibenzylamino-2-hydroxy-5-méthylhexanol. Cette réaction peut être catalysée par des catalyseurs acides tels que l’acide sulfurique ou l’acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir l’ester désiré .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus à flux continu pour améliorer l’efficacité et le rendement. Des systèmes de micro-réacteurs à flux peuvent être utilisés pour faciliter la réaction d’estérification, offrant un meilleur contrôle des conditions réactionnelles et réduisant la formation de sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
L’acide acétique (2R,3S)-3-dibenzylamino-2-hydroxy-5-méthylhexyle ester peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l’aide d’agents oxydants tels que le trioxyde de chrome ou le permanganate de potassium.
Réduction : Le groupe ester peut être réduit en alcool à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Le groupe dibenzylamino peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome dans l’acide acétique ou permanganate de potassium en solution aqueuse.
Réduction : Hydrure de lithium et d’aluminium dans l’éther sec.
Substitution : Nucléophiles tels que les halogénures ou les amines en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d’un dérivé cétonique.
Réduction : Formation de l’alcool correspondant.
Substitution : Formation de dérivés aminés substitués.
Applications de la recherche scientifique
L’acide acétique (2R,3S)-3-dibenzylamino-2-hydroxy-5-méthylhexyle ester a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action de l’acide acétique (2R,3S)-3-dibenzylamino-2-hydroxy-5-méthylhexyle ester implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse pour libérer de l’acide acétique et l’alcool correspondant, qui peuvent ensuite participer à diverses voies biochimiques. Le groupe dibenzylamino peut interagir avec des enzymes ou des récepteurs, influençant leur activité et conduisant à des effets biologiques spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
(2R,3S)-acide isocitrique : Un isomère structurel avec des groupes fonctionnels similaires mais une stéréochimie différente.
(2S,3R)-3-méthylglutamate : Un dérivé d’acide aminé avec des fonctionnalités ester et amine similaires
Unicité
L’acide acétique (2R,3S)-3-dibenzylamino-2-hydroxy-5-méthylhexyle ester est unique en raison de sa stéréochimie spécifique et de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
871948-93-5 |
|---|---|
Formule moléculaire |
C23H31NO3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
[(2R,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-18(2)14-22(23(26)17-27-19(3)25)24(15-20-10-6-4-7-11-20)16-21-12-8-5-9-13-21/h4-13,18,22-23,26H,14-17H2,1-3H3/t22-,23-/m0/s1 |
Clé InChI |
LWTGIEFUTRCWQS-GOTSBHOMSA-N |
SMILES isomérique |
CC(C)C[C@@H]([C@H](COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)


![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)

![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)

![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
